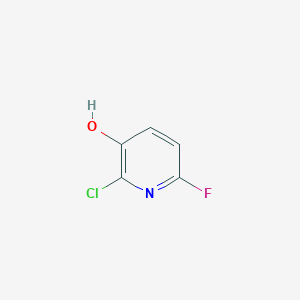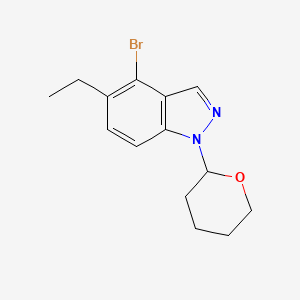![molecular formula C14H15ClN4O B13977689 5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)
5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-ketoester.
Introduction of the 4-Chloropyridin-2-yl Group: This step involves the acylation of the pyrazolo[4,3-c]pyridine core with 4-chloropyridine-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[4,3-c]pyridine core.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the pyrazolo[4,3-c]pyridine core.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted pyridine derivatives.
科学研究应用
5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly as kinase inhibitors.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Chemical Biology: It is employed in the design of chemical probes to study biological pathways.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolo[4,3-c]pyridine core.
Uniqueness
5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-chloropyridin-2-yl group enhances its binding affinity to certain biological targets, making it a valuable scaffold for drug development.
属性
分子式 |
C14H15ClN4O |
|---|---|
分子量 |
290.75 g/mol |
IUPAC 名称 |
(4-chloropyridin-2-yl)-(7,7-dimethyl-4,6-dihydro-1H-pyrazolo[4,3-c]pyridin-5-yl)methanone |
InChI |
InChI=1S/C14H15ClN4O/c1-14(2)8-19(7-9-6-17-18-12(9)14)13(20)11-5-10(15)3-4-16-11/h3-6H,7-8H2,1-2H3,(H,17,18) |
InChI 键 |
SFEHTIRQLDJBRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CC2=C1NN=C2)C(=O)C3=NC=CC(=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(Pyridin-3-yl)ethynyl]boronic acid](/img/structure/B13977626.png)
![Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13977630.png)







![4'-Amino[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13977680.png)
